Methyl-3-(N-pyrrolidinyl)crotonate

Description

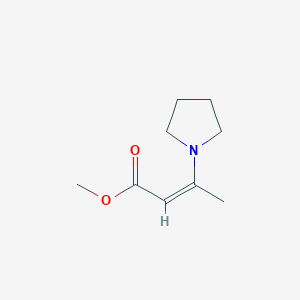

Methyl-3-(N-pyrrolidinyl)crotonate is an α,β-unsaturated ester derivative featuring a pyrrolidine substituent at the β-position. This compound is structurally characterized by a crotonate backbone (a four-carbon α,β-unsaturated ester) modified with a nitrogen-containing heterocyclic group.

Properties

CAS No. |

15424-17-6 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |

InChI |

InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |

InChI Key |

UTIVUPFHBDCEGI-FPLPWBNLSA-N |

SMILES |

CC(=CC(=O)OC)N1CCCC1 |

Isomeric SMILES |

C/C(=C/C(=O)OC)/N1CCCC1 |

Canonical SMILES |

CC(=CC(=O)OC)N1CCCC1 |

Other CAS No. |

15424-17-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Crotonate

Methyl crotonate (methyl (E)-2-butenoate) is a foundational α,β-unsaturated ester. Key differences include:

- Reactivity with Ozone: Methyl crotonate reacts with ozone at a rate coefficient of $1.4 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹, slower than esters with electron-withdrawing substituents (e.g., methyl 3-methyl-2-butenoate: $3.2 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹) .

Ethyl Crotonate

Ethyl crotonate (ethyl (E)-2-butenoate) is structurally similar but with an ethyl ester group.

- Applications : Used as a flavoring agent in food (e.g., strawberry, pineapple aromas) due to its fruity odor .

- Metabolic Fate : Ethyl crotonate is metabolized via esterases, whereas the pyrrolidinyl group in Methyl-3-(N-pyrrolidinyl)crotonate may confer resistance to enzymatic hydrolysis, enhancing bioavailability .

Methyl-3-amino Crotonate

This analog substitutes the pyrrolidinyl group with an amino group.

- Industrial Use: Methyl-3-amino crotonate is employed in stabilizers and plastics, suggesting that the pyrrolidinyl derivative could have niche applications in polymer chemistry .

Butyrate and Other Short-Chain Fatty Acids (SCFAs)

Crotonate derivatives are often compared to SCFAs like butyrate:

- Antifungal Activity : Crotonate inhibits Candida albicans hyphal growth more effectively than butyrate under acidic conditions (pH 5.4–6.0), reducing immune escape by 60% compared to 40% for butyrate .

- Metabolic Effects : Crotonate upregulates β-oxidation in C. albicans, increasing oxygen consumption rates (OCR) by 1.5-fold, whereas butyrate primarily affects histone deacetylase (HDAC) inhibition .

Data Tables

Table 1: Comparative Reactivity of Crotonate Derivatives with Ozone

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methyl Crotonate | $1.4 \times 10^{-18}$ | |

| Methyl 3-Methyl-2-butenoate | $3.2 \times 10^{-18}$ | |

| Methyl Tiglate | $2.1 \times 10^{-18}$ |

Key Research Findings

- Electronic Effects : The pyrrolidinyl group in this compound likely donates electron density via resonance, reducing electrophilicity at the β-carbon compared to methyl crotonate. This could decrease reactivity in Michael addition reactions .

- Pharmacological Potential: Pyrrolidine-containing compounds often exhibit enhanced blood-brain barrier penetration. This suggests this compound could be explored for neuroactive applications, unlike simpler crotonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.